

Astragaloside VI: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Astragaloside VI

Cat. No.: B2492658

[Get Quote](#)

Introduction

Astragaloside VI is a naturally occurring cycloartane-type triterpenoid saponin isolated from the roots of *Astragalus* species, a prominent herb in traditional Chinese medicine. This document provides a detailed technical guide on the chemical structure, biological activities, and mechanisms of action of **Astragaloside VI**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Astragaloside VI is a complex glycoside with a large cycloartane skeleton. Its chemical properties are summarized below.

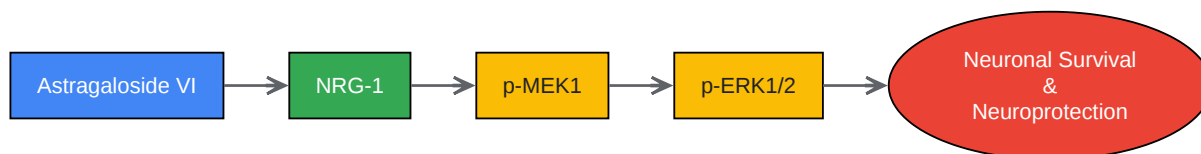
Property	Value	Source
Molecular Formula	C47H78O19	[1][2]
Molecular Weight	947.1 g/mol	[1]
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(1S,3R,6S,8R,9S,11S,12S,14 S,15R,16R)-6- [(2S,3R,4S,5R)-4,5-dihydroxy- 3-[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxy-14- hydroxy-15-[(2R,5S)-5-(2- hydroxypropan-2-yl)-2- methyloxolan-2-yl]-7,7,12,16- tetramethyl-9- pentacyclo[9.7.0.01,3.03,8.012 ,16]octadecanyl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	[1]
Monoisotopic Mass	946.51373025 Da	[1]

Biological Activity and Signaling Pathways

Astragaloside VI has demonstrated significant neuroprotective effects, particularly in the context of post-stroke depression.[3][4] Research indicates that it may exert its therapeutic effects by modulating specific signaling pathways.

NRG-1/MEK/ERK Signaling Pathway

A key mechanism of action for **Astragaloside VI** involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4] This pathway is crucial for neuronal cell survival. In models of post-stroke depression, **Astragaloside VI** treatment has been shown to restore reduced levels of NRG-1 and increase the phosphorylation of MEK1 and ERK1/2, which is consistent with the activation of this pro-survival pathway.[3]



[Click to download full resolution via product page](#)

Astragaloside VI upregulates the NRG-1/MEK/ERK signaling pathway.

Quantitative Data

The neuroprotective effects of **Astragaloside VI** have been quantified in animal models of post-stroke depression. The tables below summarize the impact of **Astragaloside VI** on neurotransmitter levels in the hippocampus and striatum of rats.

Table 1: Effect of **Astragaloside VI** on Neurotransmitter Levels in the Hippocampus of PSD Rats[3]

Group	Dopamine (DA) (µg/mg)	5-Hydroxytryptamine (5-HT) (µg/mg)
Sham	1.816 ± 0.112	0.529 ± 0.026
MCAO	2.212 ± 0.182	0.651 ± 0.005
PSD	1.196 ± 0.029	0.325 ± 0.006
PSD + AsVI	2.165 ± 0.188	0.484 ± 0.016

Table 2: Effect of **Astragaloside VI** on Neurotransmitter Levels in the Striatum of PSD Rats[3]

Group	Dopamine (DA) (µg/mg)	5-Hydroxytryptamine (5-HT) (µg/mg)
Sham	2.821 ± 0.099	0.658 ± 0.019
MCAO	2.450 ± 0.040	0.484 ± 0.007
PSD	1.633 ± 0.008	0.315 ± 0.0005
PSD + AsVI	2.165 ± 0.188	0.484 ± 0.016

Data are presented as Mean ± SD. PSD: Post-Stroke Depression; MCAO: Middle Cerebral Artery Occlusion; AsVI: **Astragaloside VI**.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activity of **Astragaloside VI**.

Post-Stroke Depression (PSD) Rat Model

A model of post-stroke depression was established in male Sprague-Dawley rats.[3]



[Click to download full resolution via product page](#)

Workflow for the creation of a post-stroke depression rat model.

- Middle Cerebral Artery Occlusion (MCAO): An MCAO stroke model was induced in healthy male Sprague-Dawley rats using the intraluminal suture method.[3] Anesthesia was induced with 4% isoflurane with 64% N2O and 30% O2.[3]
- Chronic Unpredictable Mild Stress (CUMS): Following the MCAO procedure, rats were housed in isolation and subjected to a chronic unpredictable mild stress regimen to induce depressive-like behaviors.[3]

- Treatment: A cohort of PSD rats was treated with **Astragaloside VI**.[\[3\]](#)
- Behavioral and Biochemical Analysis: The effects of **Astragaloside VI** were assessed through a series of behavioral tests for depression, and brain tissues were collected for biochemical analyses, including HPLC and Western blotting.[\[3\]](#)

In Vitro Corticosterone-Induced Depression Model

The antidepressant properties of **Astragaloside VI** were also investigated in vitro.[\[3\]](#)

- Cell Culture: PC12 cells were used for this assay.[\[3\]](#)
- Induction of Depression Model: A major depression model was induced using corticosterone (CORT).[\[3\]](#)
- Treatment: CORT-induced PC12 cells were treated with **Astragaloside VI**.[\[3\]](#)
- Analysis: The protective effects of **Astragaloside VI** were evaluated using a CCK-8 assay for cell viability. The release of dopamine (DA) and 5-hydroxytryptamine (5-HT) was measured by HPLC. Protein expression of NRG-1, p-MEK1, and p-ERK1/2 was analyzed by Western blotting.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

The levels of dopamine and 5-HT in rat brain tissues and PC12 cells were measured using HPLC analysis.[\[3\]](#) This technique allows for the separation, identification, and quantification of these neurotransmitters.

Western Blotting for Protein Expression Analysis

The protein expression levels of NRG-1, p-MEK1, and p-ERK1/2 in rat brain tissues and PC12 cells were determined by Western blotting.[\[3\]](#) This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Astragaloside VI | C₄₇H₇₈O₁₉ | CID 71448940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Astragaloside vi (C₄₇H₇₈O₁₉) [pubchemlite.lcsb.uni.lu]
- 3. Astragaloside VI Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside VI Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Astragaloside VI: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2492658#what-is-the-chemical-structure-of-astragaloside-vi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com